molecular formula C9H7Br2FO2 B2714382 Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate CAS No. 1566900-03-5

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate

Cat. No.: B2714382
CAS No.: 1566900-03-5
M. Wt: 325.959
InChI Key: JDZXEBKAUYNVQO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate (CAS 1566900-03-5) is a high-purity, dibrominated aryl acetate ester intended for research and development purposes. This compound is characterized by its molecular formula of C 9 H 7 Br 2 FO 2 and a molecular weight of 325.96 g/mol . Its structure features a phenyl ring substituted with fluorine and bromine atoms, along with a bromoacetate functional group, making it a versatile and valuable synthetic building block in organic chemistry. This compound is primarily used in chemical synthesis as a key intermediate for constructing more complex molecules. While specific mechanistic studies on this exact compound are not widely published, its structure suggests significant potential in pharmaceutical and medicinal chemistry research. For instance, related dibrominated phenylacetic acid derivatives are recognized as key intermediates in the total synthesis of marine natural products with biological activity, such as pulmonarin B, which has been investigated for its potential in neuroscience research . The presence of multiple reactive sites, including two bromine atoms and an ester group, allows for various chemical transformations, enabling researchers to explore novel chemical spaces and develop new compounds for a wide range of scientific investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXEBKAUYNVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566900-03-5
Record name methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate typically involves the esterification of 3-bromo-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetic acid derivatives.

    Oxidation: 3-bromo-4-fluorophenylacetic acid.

    Reduction: 3-bromo-4-fluorophenylethanol.

Scientific Research Applications

Synthetic Applications

1.1. Pharmaceutical Intermediates

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate serves as an important building block in the synthesis of biologically active compounds. Its bromine and fluorine substituents enhance reactivity, allowing for further transformations that lead to complex molecular architectures. For instance, it can be utilized in the synthesis of pyridine derivatives through palladium-catalyzed cross-coupling reactions, which are critical in designing new therapeutic agents .

1.2. Agrochemical Development

The compound's ability to modify biological activity makes it a candidate for developing new agrochemicals. The incorporation of halogen atoms can improve the herbicidal or insecticidal properties of derivatives formed from this compound. Research has shown that similar bromo-substituted esters exhibit enhanced efficacy against various pests and pathogens.

2.1. Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate notable antimicrobial activity. A study highlighted that compounds with similar structures exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of halogen substituents appears to play a crucial role in enhancing this biological activity .

2.2. Anti-inflammatory Effects

Some derivatives have been investigated for their potential anti-inflammatory effects, particularly those targeting specific pathways involved in inflammatory responses. Compounds derived from this compound have been shown to inhibit pro-inflammatory cytokines, suggesting a promising avenue for developing anti-inflammatory drugs .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the antibacterial properties of derivativesCompounds exhibited up to 90% inhibition against E. coli strains
Synthesis of Pyridine DerivativesDevelop new synthetic routes using the compoundSuccessful synthesis of novel pyridine-based derivatives with enhanced biological activity
Anti-inflammatory ResearchInvestigate potential therapeutic applicationsCertain derivatives showed significant inhibition of TNF-α release, indicating anti-inflammatory potential

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Phenylacetates

The following table compares methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate with analogs differing in substituent type, position, or ester group:

Compound Name CAS Number Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Applications
This compound 1566900-03-5 C₉H₇Br₂FO₂ 3-Br, 4-F 325.96 Small-molecule scaffold
Methyl 2-bromo-2-(4-fluorophenyl)acetate 71783-54-5 C₉H₈BrFO₂ 4-F (no 3-Br) 247.06 Intermediate in drug synthesis
Methyl 2-bromo-2-(4-chlorophenyl)acetate 24091-92-7 C₉H₈BrClO₂ 4-Cl (no F) 265.52 Agrochemical synthesis
Ethyl 2-bromo-2-(4-fluorophenyl)acetate 712-52-7 C₁₀H₁₀BrFO₂ Ethyl ester, 4-F 261.09 High structural similarity (0.98 similarity score)
Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate 1461705-96-3 C₉H₇BrClFO₂ 2-Cl, 6-F 281.51 Specialty chemical for medicinal chemistry
Methyl 2-bromo-2-(2-methylphenyl)acetate 129592-87-6 C₁₀H₁₁BrO₂ 2-CH₃ 243.10 Synthetic intermediate for heterocycles
Key Observations:

Halogen Effects: The dual bromine substitution in the target compound increases its molecular weight and polarizability compared to mono-halogenated analogs (e.g., 247.06 g/mol for 4-fluoro derivative vs. 325.96 g/mol for the target ). Fluorine vs.

Ester Group Variations :

  • Ethyl esters (e.g., CAS 712-52-7) exhibit lower steric hindrance than methyl esters, which may influence reaction kinetics in coupling reactions .
Comparison with Analogous Methods:
  • Methyl 2-bromo-2-(4-fluorophenyl)acetate: Synthesized similarly using NBS, but starting from a mono-halogenated precursor .
  • Phosphonate Esters : highlights the use of coupling reagents (e.g., EDCI·HCl) for esterification in structurally distinct brominated acetates, suggesting adaptable methodologies for the target compound .

Biological Activity

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of bromine and fluorine substituents on a phenyl ring, which can significantly influence its biological activity. The molecular formula is C9H8Br2FO2C_9H_8Br_2FO_2, and it has a molecular weight of approximately 307.97 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The halogen substituents may enhance the compound's binding affinity and selectivity towards specific targets. The hydroxyacetate group can participate in hydrogen bonding, which modulates the compound's activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that halogenated phenyl derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureusMIC (mg/mL) against C. albicans
This compoundTBDTBDTBD
Related Halogenated Phenyl Derivative0.01950.00480.0048

Note: TBD indicates that specific values for this compound are yet to be determined.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. Molecular docking studies suggest that the compound may exhibit selective inhibition towards these targets, potentially leading to reduced inflammation.

Table 2: Inhibition Potency Against COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compoundTBDTBD
Known COX Inhibitor8590

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study involving a series of brominated phenyl derivatives demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from low micromolar to sub-micromolar levels.
  • Case Study on Anti-inflammatory Mechanisms : Research on structurally similar compounds indicated their ability to modulate inflammatory pathways by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Synthesis and Characterization : The compound has been synthesized through various methods, demonstrating good yields and purity suitable for biological testing.
  • In vitro Studies : Preliminary in vitro studies have shown promising results regarding cell proliferation inhibition in cancer cell lines, suggesting potential anticancer properties.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate?

Synthesis typically involves bromination and esterification steps. For instance, bromination of a fluorophenylacetic acid derivative using N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C in DMF) can introduce the second bromine atom. Esterification with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride follows. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical to isolate the product .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : 1^1H NMR identifies diastereotopic protons adjacent to the brominated carbon (e.g., δ 4.5–5.5 ppm for the CH2_2 group split into a doublet of doublets). 19^{19}F NMR detects the fluorine substituent (δ -110 to -115 ppm for para-fluorine).
  • FTIR : Peaks at ~1740 cm1^{-1} (ester C=O) and 600–700 cm1^{-1} (C-Br stretching) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]+^+ at m/z 325.91 (C9_9H7_7Br2_2FO2_2) .

Q. What purification methods are effective for removing byproducts like unreacted bromine sources?

Recrystallization from ethanol/water mixtures or toluene at low temperatures (≤0°C) effectively removes polar impurities. For non-polar byproducts (e.g., dibrominated analogs), flash chromatography with silica gel and a hexane/ethyl acetate (8:2) eluent is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine the spatial arrangement of bromine and fluorine substituents. Heavy atoms (Br) enhance anomalous scattering, improving phase determination. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder or lattice interactions .

Q. What computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of bromine and fluorine on the acetate group’s electrophilicity. Fukui indices identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd(PPh3_3)4_4 for aryl bromide activation) .

Q. How do steric and electronic effects influence hydrolysis kinetics of the ester group?

Kinetic studies under acidic (HCl/THF) and basic (NaOH/MeOH) conditions, monitored via HPLC, reveal that electron-withdrawing bromine atoms accelerate hydrolysis by polarizing the ester carbonyl. Steric hindrance from the 3-bromo substituent may slow nucleophilic attack, requiring elevated temperatures (50–70°C) .

Q. What strategies mitigate competing elimination during nucleophilic substitution reactions?

  • Use polar aprotic solvents (DMSO, DMF) to stabilize transition states.
  • Employ bulky bases (e.g., DBU) to minimize β-hydrogen abstraction.
  • Low temperatures (-20°C) and slow reagent addition reduce elimination pathways .

Methodological Challenges & Solutions

Q. How to address low yields in bromination steps?

  • Optimize stoichiometry (1.2–1.5 eq NBS per double bond).
  • Use radical initiators (AIBN) under UV light for selective bromination.
  • Monitor reaction progress via 1^1H NMR to avoid over-bromination .

Q. Why might NMR spectra show unexpected splitting patterns?

Diastereotopic protons (e.g., CH2_2 adjacent to chiral centers) split into complex multiplets. Use 1^1H-1^1H COSY or 13^{13}C DEPT-135 to assign signals. For fluorine-coupled splitting, 19^{19}F-decoupled NMR simplifies interpretation .

Q. How to validate crystallographic data when twinning occurs?

SHELXL’s TWIN command models twinned datasets. R-factor convergence (<5%) and Hooft parameter analysis confirm validity. Alternative refinement in PLATON or Olex2 can cross-verify results .

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